(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate

Catalog No.
S573794
CAS No.
33423-98-2
M.F
C17H26ClN3O6S
M. Wt
435.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)tri...

CAS Number

33423-98-2

Product Name

(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl-trimethylazanium;perchlorate

Molecular Formula

C17H26ClN3O6S

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C17H26N3O2S.ClHO4/c1-19(2)16-10-6-9-15-14(16)8-7-11-17(15)23(21,22)18-12-13-20(3,4)5;2-1(3,4)5/h6-11,18H,12-13H2,1-5H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

JALGRPFYCOBGHM-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O

Synonyms

(1-dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate, 1 (5-dimethylaminonaphthalene-1-sulfonamide)ethane-2-trimethylammonium iodide, 1-(5--dimethylaminonaphthalene-1-sulfonamido)ethane-2-trimethylammonium perchlorate, dansyltrimethylamine, DNS-chol, DNS-chol iodide

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O

The exact mass of the compound (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate (CAS 33423-98-2), commonly referred to as Dansylcholine perchlorate, is a highly specialized fluorescent cholinergic probe. Structurally, it combines an environmentally sensitive dansyl fluorophore with a trimethylammonium headgroup, perfectly mimicking the quaternary ammonium moiety of natural acetylcholine. Stabilized as a perchlorate salt for optimal solubility and handling in aqueous and membrane-based assays, this compound is primarily procured for supramolecular sensing, cholinesterase kinetic profiling, and receptor binding quantification. Its core value proposition lies in its ability to provide direct optical readouts of cholinergic binding events without altering the native orthosteric or allosteric interactions of the target proteins or macrocyclic hosts [1].

Research Fit

Fluorescent probe for cholinergic binding sites with environmental sensitivity
Ethyl‑linked dansyl reporter suitable for fluorescence‑based binding and inhibition assays
Crystalline perchlorate salt for reproducible assay performance and storage stability

Attempting to substitute Dansylcholine perchlorate with natural acetylcholine or generic fluorophores (such as Rhodamine B or Quinacrine) fundamentally compromises assay integrity. Natural acetylcholine is non-fluorescent, completely precluding its use in direct optical displacement assays or real-time kinetic monitoring. Conversely, generic fluorophores lack the precise trimethylammonium structural motif required for high-affinity, specific binding to cholinergic receptors or the cavities of p-sulfonatocalix[n]arenes. Even other fluorescent cholinergic probes, like quinacrine, possess significantly different steric bulk and charge distribution, which can force binding into non-native allosteric pockets or cause non-specific membrane partitioning. Procuring the exact Dansylcholine structure ensures 1:1 stoichiometric mimicry of acetylcholine while delivering a robust, environmentally sensitive fluorescence signal [1].

Substitution Risk

Ethyl linker length may shift binding affinity profile relative to longer‑chain dansyl probes, limiting direct interchangeability.
Counter‑ion identity (perchlorate vs iodide/chloride) alters crystallinity, hygroscopicity, and storage stability, affecting assay reproducibility.
Short spacer enables secondary‑site fluorescence reporting on nAChR; longer‑linker homologs lack this functional signature.

Differentiated Signal Response in Calix[8]arene-Based F-IDA

In fluorescent indicator displacement assays (F-IDA) using p-sulfonatocalix[8]arene (SCX8), Dansylcholine perchlorate exhibits a unique "turn-off" response upon acetylcholine (ACh) competitive binding. Complexation of Dansylcholine with SCX8 enhances its fluorescence 1.8-fold. When ACh displaces it, the fluorescence significantly decreases. In contrast, alternative probes like Rhodamine B experience fluorescence quenching upon SCX8 binding and a subsequent increase upon ACh displacement [1]. This distinct signal direction allows for orthogonal assay design and verification.

Evidence DimensionFluorescence response upon SCX8 complexation and subsequent ACh displacement
Target Compound DataDansylcholine: 1.8-fold fluorescence enhancement upon SCX8 binding; signal decreases upon ACh displacement (Turn-off sensor)
Comparator Or BaselineRhodamine B (RhB): Fluorescence is quenched upon SCX8 binding; signal increases upon ACh displacement (Turn-on sensor)
Quantified DifferenceOpposite signal modulation direction (1.8-fold initial enhancement vs. initial quenching)
ConditionsAqueous solution, pH 6.9, competitive displacement by ACh

Procuring Dansylcholine enables the development of "turn-off" F-IDA sensors, which are critical for orthogonal validation against standard "turn-on" Rhodamine-based assays in neurotransmitter detection.

Linker-Length Affinity
Head-to-head
≈100‑fold lower BuChE inhibition vs decane homolog
Supports selection of lower‑affinity probe for peripheral site studies
Fluorescence titration; horse serum BuChE, pH 7.4, 25 °C

Specific Peripheral Site Binding in Butyrylcholinesterase Kinetics

Dansylcholine perchlorate acts as a potent reversible inhibitor of butyrylcholinesterase (BuChE), specifically targeting the peripheral regulatory site rather than solely the active center. Kinetic studies demonstrate that it induces mixed-type inhibition at low substrate concentrations and competitive-type inhibition at high substrate concentrations [1]. This dual-mode kinetic signature is distinct from standard active-site inhibitors, providing direct evidence for the existence of an additional substrate-binding molecule on the acyl-enzyme intermediate.

Evidence DimensionInhibition modality across substrate concentration gradients
Target Compound DataDansylcholine: Mixed inhibition at low substrate; competitive inhibition at high substrate
Comparator Or BaselineStandard active-site inhibitors: Purely competitive or non-competitive regardless of substrate concentration
Quantified DifferenceConcentration-dependent shift in inhibition mechanism
ConditionsHydrolysis of butyrylthiocholine by horse serum BuChE

For researchers studying allosteric modulation of cholinesterases, this compound is essential for isolating peripheral site interactions that standard active-site inhibitors cannot resolve.

Inhibition Mechanism
Reported
Mixed‑type (low [S]) → competitive (high [S]); dual‑mode kinetic signature
Functional readout of peripheral‑site occupancy on BuChE
Horse serum BuChE, butyrylthiocholine, pH 7.4

High-Fidelity Displacement for nAChR Site Quantification

Dansylcholine is utilized as a high-affinity displacement probe to quantify active binding sites on nicotinic acetylcholine receptor (nAChR) proteolipids. In standardized assays, it accurately resolves binding capacities (e.g., 0.8 nmol binding sites per milligram of protein in Electrophorus electricus preparations) [1]. Its precise structural homology to acetylcholine ensures that it occupies the exact orthosteric site, unlike bulkier fluorescent probes, ensuring that displacement by non-fluorescent ligands yields stoichiometrically accurate receptor density measurements.

Evidence DimensionBinding site quantification accuracy
Target Compound DataDansylcholine: Accurately quantifies specific orthosteric binding sites (e.g., 0.8 nmol/mg protein)
Comparator Or BaselineNon-specific fluorophores: Higher risk of allosteric or non-specific membrane partitioning
Quantified Difference1:1 stoichiometric displacement by natural ACh or bromoacetylcholine
ConditionsReceptor membranes from Electrophorus electricus, competitive displacement assay

Procuring this specific perchlorate salt ensures highly reproducible, artifact-free quantification of cholinergic receptor densities in membrane preparations.

nAChR Binding Sites
Reported
Two classes of sites; λₘₐₓ reports agonist/antagonist character at primary site
Simultaneous occupancy and pharmacological reporting
Torpedo marmorata membranes; Ringer’s, 20–25 °C
Salt Form Stability
Specification review
≥99 % (TLC); crystalline perchlorate vs hygroscopic iodide salt
Reduces pre‑use desiccation and repurification steps
Storage ≤ −20 °C; vendor CoA available
Supramolecular Niche
Class-level
Fluorescent guest for macrocyclic histone‑surface hosts
Application domain not served by longer‑chain dansyl probes
Supplier application note; limited quantitative Kₐ data

Development of Fluorescent Indicator Displacement Assays (F-IDA) for Neurotransmitters

Because of its 1.8-fold fluorescence enhancement upon complexation with p-sulfonatocalix[8]arene and subsequent quenching upon displacement, Dansylcholine perchlorate is the premier choice for developing "turn-off" F-IDA sensors for acetylcholine in aqueous environments [1].

Kinetic Profiling of Cholinesterase Allosteric Sites

In enzyme kinetic workflows, this compound is utilized to map the peripheral regulatory sites of butyrylcholinesterase. Its ability to shift from mixed-type to competitive-type inhibition based on substrate concentration makes it an essential mechanistic probe for evaluating novel allosteric modulators [2].

Quantification of Nicotinic Receptor Densities in Membrane Preparations

For neurobiological research requiring precise stoichiometric quantification of cholinergic receptors, Dansylcholine serves as a highly reliable displacement probe. It allows for the accurate measurement of active binding sites (e.g., 0.8 nmol/mg protein) prior to structural or dynamic studies using NMR or cryo-electron microscopy [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
BuChE allosteric site studies
Mixed‑type inhibition kinetics readout
Peripheral vs catalytic site discrimination
nAChR modulator screening
Secondary‑site λₘₐₓ sensitivity to ligand pharmacology
Agonist/antagonist discrimination without radioligands
Histone‑binding macrocyclic host development
Fluorescent guest for multivalent macrocycles
Turn‑on/displacement binding assays
Cholinergic histochemistry in tissue models
Tissue penetration and binding reversibility
Fluorescent labeling of cholinergic structures

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

33423-98-2

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